

# Spectral Analysis of Cbz-Lys(Boc)-OH: A Technical Guide

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## Compound of Interest

Compound Name: Cbz-Lys(Boc)-OH

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This technical guide provides a comprehensive overview of the spectral data for N- $\alpha$ -Carbobenzoxy-N- $\epsilon$ -tert-butyloxycarbonyl-L-lysine (**Cbz-Lys(Boc)-OH**), a commonly used protected amino acid in peptide synthesis and drug development. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols for data acquisition.

## Compound Information

Property	Value
Compound Name	N- $\alpha$ -Cbz-N- $\epsilon$ -Boc-L-lysine
Synonyms	Cbz-Lys(Boc)-OH, Z-Lys(Boc)-OH
CAS Number	2389-45-9
Molecular Formula	C <sub>19</sub> H <sub>28</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	380.44 g/mol <a href="#">[1]</a>
Chemical Structure	O=C(O)--INVALID-LINK-- NC(OCC1=CC=CC=C1)=O

## Spectroscopic Data

The following sections present the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data for **Cbz-Lys(Boc)-OH**.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **Cbz-Lys(Boc)-OH** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) at a frequency of 400 MHz. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.3	br s	1H	COOH
7.34	m	5H	$\text{C}_6\text{H}_5$ (Cbz)
6.40, 6.36	d	1H	NH (Cbz)
5.33, 5.04	d	1H	NH (Boc)
5.14, 5.09	s	2H	$\text{CH}_2$ (Cbz)
4.30, 4.09	m	1H	$\alpha$ -CH
3.17	m	2H	$\epsilon$ - $\text{CH}_2$
1.82	m	2H	$\beta$ - $\text{CH}_2$
1.69	m	2H	$\delta$ - $\text{CH}_2$
1.51	m	2H	$\gamma$ - $\text{CH}_2$
1.43	s	9H	$\text{C}(\text{CH}_3)_3$ (Boc)

Note: The presence of multiple signals for some protons (e.g., NH and  $\alpha$ -CH) suggests the existence of conformational isomers (rotamers) in solution, which is common for carbamate-protected amino acids.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectral data provides information on the carbon framework of the molecule.

(Note: While a direct peak list for  $^{13}\text{C}$  NMR was not available in the initial search, the following are expected chemical shift ranges based on the structure and typical values for protected amino acids.)

Chemical Shift (ppm)	Assignment
~175-177	COOH
~156-157	C=O (Cbz and Boc)
~136	Quaternary Aromatic C (Cbz)
~128	Aromatic CH (Cbz)
~80	Quaternary C (Boc)
~67	CH <sub>2</sub> (Cbz)
~54	$\alpha$ -CH
~40	$\epsilon$ -CH <sub>2</sub>
~32	$\beta$ -CH <sub>2</sub>
~29	$\delta$ -CH <sub>2</sub>
~28	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~22	$\gamma$ -CH <sub>2</sub>

## Mass Spectrometry (MS)

Mass spectrometry was performed using electron ionization (EI) at 75 eV. The data reveals the molecular ion and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Putative Fragment
380	-	[M] <sup>+</sup> (Molecular Ion)
324	1.0	[M - tBu] <sup>+</sup>
306	2.9	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>
280	3.6	[M - Boc] <sup>+</sup>
108	100.0	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup> (benzyl alcohol)
107	26.9	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	63.5	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
79	25.3	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
59	42.0	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
57	11.4	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (t-butyl cation)
44	21.3	[CO <sub>2</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>
41	22.3	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The base peak at m/z 108 corresponds to the stable benzyl alcohol cation, a characteristic fragment from the Cbz protecting group.

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and laboratory conditions.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **Cbz-Lys(Boc)-OH**.
- Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$
- Temperature: 298 K
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard single pulse
  - Number of Scans: 16-64
  - Relaxation Delay: 1.0 s
  - Acquisition Time: ~4 s
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled single pulse
  - Number of Scans: 1024-4096
  - Relaxation Delay: 2.0 s
  - Acquisition Time: ~1-2 s

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.

- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry

### Sample Preparation:

- Prepare a stock solution of **Cbz-Lys(Boc)-OH** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 10-100  $\mu\text{g/mL}$  with the same solvent.
- Ensure the sample is free of non-volatile salts or buffers.

### Data Acquisition:

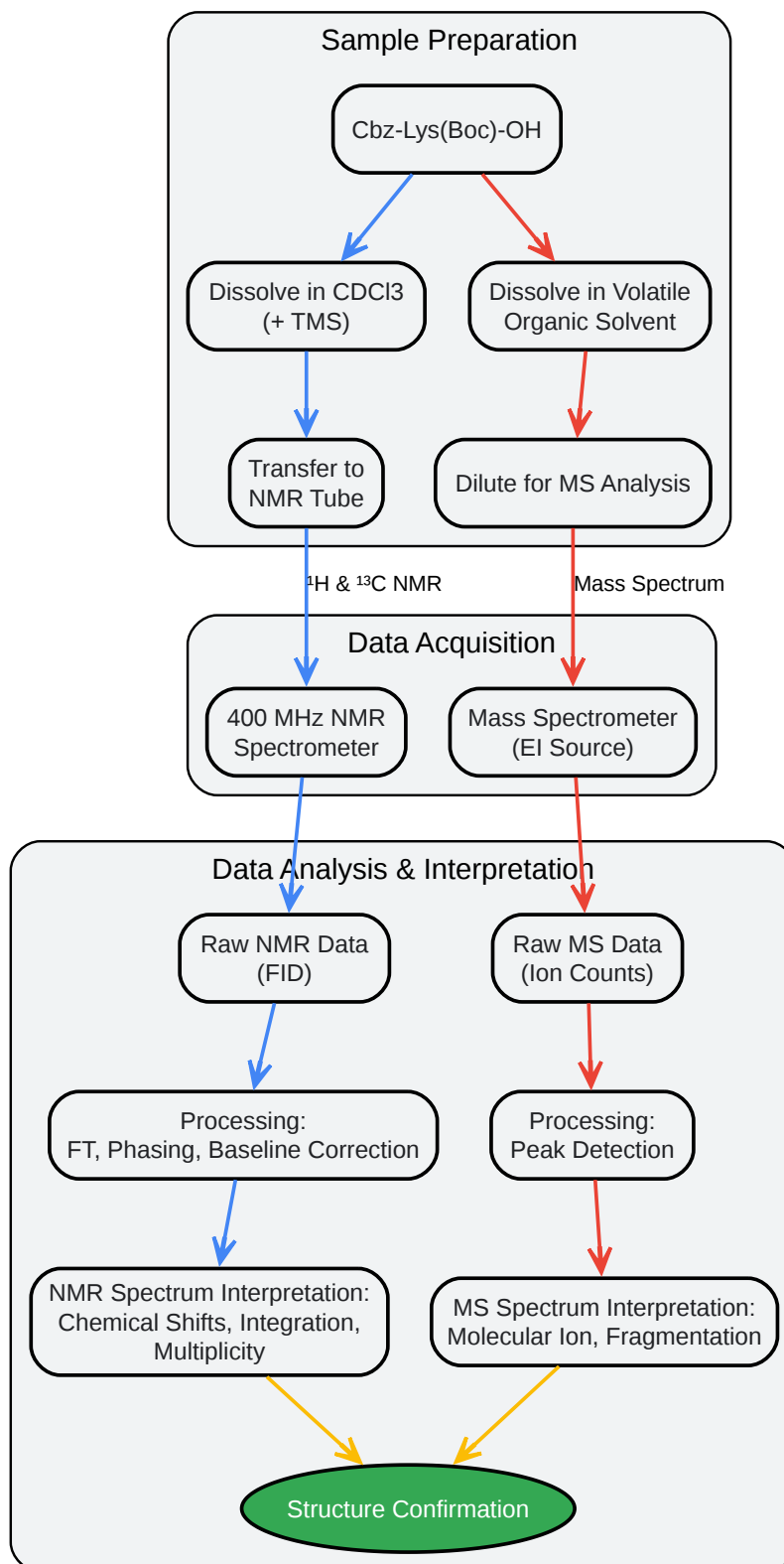
- Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
- Ionization Mode: Electron Ionization
- Electron Energy: 70 eV
- Inlet System: Direct insertion probe or GC inlet.
- Mass Range:  $m/z$  40-500
- Scan Speed:  $\sim 1$  scan/second

### Data Analysis:

- Identify the molecular ion peak ( $[\text{M}]^+$ ).
- Analyze the fragmentation pattern to identify characteristic fragments corresponding to the loss of protecting groups and other structural features.
- Compare the observed spectrum with spectral databases for confirmation.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a protected amino acid like **Cbz-Lys(Boc)-OH**.



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Workflow for spectral analysis of **Cbz-Lys(Boc)-OH**.

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## References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectral Analysis of Cbz-Lys(Boc)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556995#spectral-data-for-cbz-lys-boc-oh-nmr-mass-spec]

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